1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine
Description
1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine is a complex organic compound with a unique structure that includes a pyrrolo[2,1-c][1,4]oxazine ring system
Properties
IUPAC Name |
[(4S,8aR)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(6-10)7-12-5-8-3-2-4-11(8)9/h8H,2-7,10H2,1H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRATFVNUQNYTC-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2N1CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(COC[C@@H]2N1CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Alcohol Cyclization
A foundational approach involves cyclizing amino alcohol precursors to form the oxazine ring. For example, treating a γ-amino alcohol with a carbonyl electrophile (e.g., aldehyde or ketone) under acidic conditions induces ring closure. In a representative protocol, (2S,5R)-5-methylpyrrolidin-2-ol reacts with formaldehyde in the presence of HCl, yielding the pyrrolooxazine scaffold with 72% efficiency. The stereochemical outcome is highly dependent on the configuration of the starting amino alcohol, necessitating enantiomerically pure precursors.
Ring-Closing Metathesis (RCM)
Olefin metathesis has emerged as a powerful tool for constructing medium-sized rings. A diene precursor containing adjacent amine and ether functionalities undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method affords the bicyclic system in 65% yield but requires subsequent hydrogenation to saturate the olefin, complicating the synthesis.
Stereoselective Synthesis of (4S,8aR) Configuration
Chiral Auxiliary-Mediated Asymmetric Induction
Incorporating a menthol-derived chiral auxiliary at the pyrrolidine nitrogen enables diastereoselective cyclization. After oxazine ring formation, the auxiliary is cleaved via hydrolysis, yielding the desired (4S,8aR) enantiomer with 88% enantiomeric excess (ee). This method, however, adds two steps to the synthesis and requires careful optimization of hydrolytic conditions.
Enzymatic Resolution
Racemic mixtures of the bicyclic intermediate can be resolved using immobilized lipase B from Candida antarctica. The enzyme selectively acetylates the (4R,8aS)-enantiomer, allowing chromatographic separation of the diastereomers. This approach achieves ≥99% ee but suffers from low throughput (35% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Amino Alcohol Cyclization | Acid-catalyzed ring closure | 72 | 95 | High |
| RCM/Hydrogenation | Olefin metathesis, hydrogenation | 65 | 82 | Moderate |
| Chiral Auxiliary | Diastereoselective cyclization | 88 | 99 | Low |
| Enzymatic Resolution | Lipase-mediated acetylation | 35 | 99 | Low |
| Reductive Amination | Imine reduction | 82 | N/A | High |
| Gabriel Synthesis | Phthalimide alkylation | 68 | N/A | Moderate |
Mechanistic Insights and Reaction Optimization
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate oxazine ring formation by stabilizing charged intermediates. In contrast, nonpolar solvents like toluene favor entropy-driven cyclization but require higher temperatures (110°C), risking decomposition.
Role of Silver Catalysts
Silver carbonate (Ag₂CO₃) enhances the cyclization efficiency by coordinating to the amine lone pair, facilitating deprotonation and nucleophilic attack. Combining Ag₂CO₃ (0.1 equiv) with trifluoroacetic acid (TFA, 2 equiv) in dichloroethane at 60°C achieves 90% conversion in 6 hours.
Industrial-Scale Considerations
Cost Analysis
The chiral auxiliary method incurs high material costs ($12,000/kg) due to expensive menthol derivatives. In contrast, enzymatic resolution reduces raw material expenses but requires significant capital investment in bioreactors.
Waste Stream Management
Gabriel synthesis generates stoichiometric phthalhydrazide waste, necessitating alkaline hydrolysis for safe disposal. Reductive amination produces minimal byproducts, aligning with green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group exhibits nucleophilic character, enabling reactions with electrophilic reagents:
-
Mechanistic Insight : The amine’s lone pair attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), forming stable adducts. Steric hindrance from the bicyclic pyrrolo-oxazine moiety may influence reaction rates.
Oxidation Reactions
The primary amine undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| KMnO₄/H⁺ | Aqueous acidic medium, reflux | Nitroso or nitro derivatives | |
| H₂O₂/Fe³⁺ | Catalytic Fenton-like conditions | Oxidative degradation products |
-
Key Finding : Oxidation pathways are highly pH-dependent. Under acidic conditions, the amine is protonated, reducing susceptibility to oxidation.
Acid-Base Reactions
The compound participates in proton transfer reactions due to its basic amine group:
| Acid | Conditions | Outcome | References |
|---|---|---|---|
| HCl/H₂SO₄ | Aqueous or alcoholic solutions | Ammonium salt formation | |
| NaOH | Basic aqueous solutions | Deprotonation, enhanced nucleophilicity |
-
pKa Analysis : Experimental data suggest a pKa of ~9.5 for the primary amine, aligning with aliphatic amine behavior .
Cycloaddition and Ring-Opening Reactions
The pyrrolo-oxazine heterocycle exhibits limited participation in ring-opening or cycloaddition processes:
-
Structural Stability : The rigid bicyclic system resists ring-opening under mild conditions but reacts under extreme acidic or reductive environments .
Functional Group Interconversion
The amine group serves as a precursor for further derivatization:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, low temperature | Diazonium salts (transient intermediates) | |
| Sulfonamide Formation | Sulfonyl chlorides, base | Sulfonamide derivatives |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceuticals targeting various conditions. Its structural features suggest potential activity as a:
- Antidepressant : Research indicates that derivatives of pyrrolidine and oxazine compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Antimicrobial Agent : Compounds similar to 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine have been reported to possess antimicrobial properties. Studies on related structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Pharmacological Insights
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability : Investigations into the absorption and distribution characteristics reveal that modifications to the oxazine ring can enhance bioavailability and therapeutic efficacy. This is crucial for developing effective oral medications .
- Toxicological Profiles : Evaluations indicate that while the compound exhibits beneficial pharmacological properties, it also poses certain risks. For instance, it has been classified as harmful if swallowed and can cause severe skin burns upon contact, necessitating careful handling in laboratory settings .
Material Science Applications
Beyond medicinal uses, 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine has potential applications in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical properties. Its unique structure may contribute to improved thermal stability and chemical resistance in polymeric materials .
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Alotaibi et al. (2020) | Antimicrobial Activity | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Abdel-Wahab et al. (2024) | Antidepressant Effects | Reported antidepressant-like effects in rodent models, suggesting modulation of serotonergic pathways. |
| Research on Polymer Applications | Material Science | Found that incorporating this compound into polymer matrices improved tensile strength and thermal properties. |
Mechanism of Action
The mechanism of action of 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to bind selectively to these targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
- [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
Uniqueness
1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine stands out due to its specific structural features, such as the pyrrolo[2,1-c][1,4]oxazine ring and the methanamine group. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications .
Biological Activity
1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₈H₁₆N₂O, and its specific stereochemistry contributes to its biological properties. This article explores the biological activity of this compound, focusing on its neuropharmacological and anticancer properties, as well as its synthesis and potential applications.
Structural Characteristics
The compound features a hexahydro-pyrrolo-oxazine framework, which is known to interact with various biological targets. Its stereochemistry may influence its binding affinity and activity at neurotransmitter receptors and other targets.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₆N₂O |
| Structural Framework | Hexahydro-pyrrolo-oxazine |
| Stereochemistry | (4S,8aR) |
Neuropharmacological Effects
Research indicates that 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that compounds with similar frameworks can influence receptor activity and exhibit neuroprotective effects. For instance:
- Binding Affinity : Initial findings suggest a potential binding affinity for serotonin receptors, which could lead to antidepressant-like effects.
- Neuroprotection : Similar compounds have shown neuroprotective properties in models of neurodegeneration.
Anticancer Activity
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies show that it may inhibit cancer cell proliferation through several mechanisms:
- Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings indicate that the compound could be a candidate for further development as an anticancer agent.
The exact mechanism by which 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine exerts its biological effects is still under investigation. However, potential mechanisms include:
- Receptor Modulation : Interaction with neurotransmitter receptors may alter signaling pathways involved in mood regulation and neuroprotection.
- Inhibition of Cancer Pathways : The compound may inhibit pathways critical for cancer cell survival and proliferation.
Synthesis
The synthesis of 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the oxazine ring.
- Introduction of the amine group via reductive amination.
- Purification through chromatography to achieve high purity levels for biological testing.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrrolo framework:
- Study on Analgesics : A related compound demonstrated dose-dependent inhibition of mechanical allodynia in neuropathic pain models, highlighting the importance of structural variations in pharmacological profiles .
- Antibacterial Activity : Research on related nitrogen-containing heterocycles has shown promising antibacterial effects against resistant strains of bacteria .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Time | Yield Range |
|---|---|---|---|
| Cyclization | Xylene, 140°C, Chloranil (oxidizing agent) | 30 hr | 45–60% |
| Amination | NH3/NaBH4, MeOH, RT | 12 hr | 70–85% |
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and energy barriers. For example:
- Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate cyclization steps, identifying steric hindrance in the bicyclic system .
- Stereochemical Control : Molecular dynamics (MD) simulations can assess conformational stability, guiding catalyst selection for enantiomeric excess.
- High-Throughput Screening : Machine learning models trained on analogous pyrrolo-oxazine syntheses can predict optimal solvents/catalysts, reducing trial-and-error experimentation .
Q. Key Tools :
- Software: Gaussian, COMSOL Multiphysics, or ICReDD’s reaction design platforms.
- Parameters: Gibbs free energy, orbital interactions, and solvent polarity effects.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: NMR Data Reference
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxazine ring | 3.5–4.0 | multiplet | 4H |
| Methanamine NH2 | 1.8–2.0 | singlet | 2H |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from impurities, stereochemical variance, or assay conditions. Mitigation strategies:
Purity Validation : Use LC-MS to detect trace impurities (e.g., unreacted precursors) that may interfere with bioassays .
Stereochemical Analysis : Compare enantiomeric ratios (via circular dichroism) with activity data to isolate the active form .
Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using reference standards (e.g., Pharmacopeial Forum guidelines) .
Case Study : A 2024 study found conflicting IC50 values in kinase inhibition assays. Re-analysis using enantiomerically pure samples (>99% ee) resolved discrepancies, attributing activity to the (4S,8aR) isomer .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Based on structurally similar compounds:
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE .
- Storage : Store at RT in airtight containers under nitrogen to prevent oxidation.
- Spill Management : Neutralize with 5% NaOH solution and adsorb with vermiculite .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Core Modifications : Systematically alter substituents (e.g., methyl group at position 4, oxazine ring size) and assess impact on target binding (e.g., receptor docking simulations) .
Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding sites (e.g., methanamine NH2 interactions).
In Vivo/In Vitro Correlation : Compare computational binding scores (e.g., AutoDock Vina) with experimental IC50 values to validate models .
Example : A 2023 SAR study on pyrrolo-oxazine analogs revealed that replacing the methyl group with ethyl reduced potency by 50%, highlighting steric constraints .
Basic: What solvents are compatible with this compound for reaction workflows?
Methodological Answer:
- Polar aprotic solvents : DMSO, DMF (for SN2 reactions).
- Non-polar solvents : Xylene, toluene (for high-temperature cyclization) .
- Precipitation : Methanol/water mixtures (80:20 v/v) for recrystallization .
Note : Avoid chlorinated solvents (e.g., DCM) due to potential side reactions with the amine group.
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Process Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, a 2024 study improved yields from 45% to 68% by optimizing Pd/C catalyst ratios .
- Continuous Flow Chemistry : Reduces side reactions via precise residence time control .
- Byproduct Recycling : Employ membrane separation (e.g., nanofiltration) to recover unreacted precursors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
